

Spectroscopic comparison of (S)-(1-Benzylpyrrolidin-3-yl)methanol and its precursors

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Compound of Interest

Compound Name: (S)-(1-Benzylpyrrolidin-3-yl)methanol

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Spectroscopic Comparison: (S)-(1-Benzylpyrrolidin-3-yl)methanol and Its Precursors

A detailed analysis for researchers, scientists, and drug development professionals.

This guide provides a comprehensive spectroscopic comparison of the chiral intermediate **(S)-(1-Benzylpyrrolidin-3-yl)methanol** and its key precursors, 1-Benzyl-3-pyrrolidinone and (S)-Pyrrolidin-3-ol. Understanding the distinct spectral characteristics of these compounds is crucial for monitoring reaction progress, ensuring purity, and confirming the identity of the final product in synthetic chemistry and drug development. This comparison utilizes Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) data to differentiate between the target molecule and its synthetic antecedents.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **(S)-(1-Benzylpyrrolidin-3-yl)methanol** and its precursors. This data is essential for the identification and characterization of these compounds during synthesis and analysis.

Table 1: ^1H NMR Spectroscopic Data (CDCl_3)

Compound	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
(S)-(1-Benzylyl)-3-yl)methanol				
	~7.3	m	5H	Ar-H
	~3.6	s	2H	Ar- CH_2
	~3.5	d	2H	CH_2OH
	~2.8-2.2	m	5H	Pyrrolidine ring H
	~1.8-1.5	m	2H	Pyrrolidine ring H
1-Benzyl-3-pyrrolidinone[1]	7.40-7.25	m	5H	Ar-H
	3.69	s	2H	Ar- CH_2
	2.89	t	2H	$\text{CH}_2\text{-N}$
	2.61	s	2H	$\text{CH}_2\text{-C=O}$
	2.50	t	2H	$\text{CH}_2\text{-C=O}$
(S)-Pyrrolidin-3-ol	~4.3	m	1H	CH-OH
	~3.2-2.8	m	4H	Pyrrolidine ring H
	~1.9-1.6	m	2H	Pyrrolidine ring H

Table 2: ^{13}C NMR Spectroscopic Data (CDCl_3)

Compound	Chemical Shift (δ) ppm	Assignment
(S)-(1-Benzylpyrrolidin-3-yl)methanol	~138	Ar-C (quaternary)
~129	Ar-C	
~128	Ar-C	
~127	Ar-C	
~68	CH ₂ OH	
~60	Ar-CH ₂	
~58	Pyrrolidine ring C	
~54	Pyrrolidine ring C	
~38	Pyrrolidine ring C	
~28	Pyrrolidine ring C	
1-Benzyl-3-pyrrolidinone ^[1]	210.1	C=O
137.8	Ar-C (quaternary)	
128.9	Ar-C	
128.4	Ar-C	
127.3	Ar-C	
59.9	Ar-CH ₂	
57.2	CH ₂ -N	
47.7	CH ₂ -C=O	
36.4	CH ₂ -C=O	
(S)-Pyrrolidin-3-ol	~71	CH-OH
~56	CH ₂ -N	
~46	CH ₂ -N	
~35	CH ₂ -CHOH	

Table 3: FTIR Absorption Bands (cm⁻¹)

Compound	O-H Stretch	C-H (sp ³) Stretch	C=O Stretch	C-O Stretch	C-N Stretch
(S)-(1-Benzylpyrrolidin-3-yl)methanol	~3400 (broad)	~2950-2800	-	~1050	~1100
1-Benzyl-3-pyrrolidinone[1]	-	2960-2850	~1740	-	~1120
(S)-Pyrrolidin-3-ol	~3300 (broad)	~2940-2840	-	~1080	~1100

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Ion [M] ⁺	Base Peak	Key Fragments
(S)-(1-Benzylpyrrolidin-3-yl)methanol	191	91	160 ([M-CH ₂ OH] ⁺), 100, 77
1-Benzyl-3-pyrrolidinone[1]	175	91	118, 77
(S)-Pyrrolidin-3-ol	87	58	70 ([M-OH] ⁺), 43

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis are provided below to ensure reproducibility and accurate comparison.

Synthesis of (S)-(1-Benzylpyrrolidin-3-yl)methanol

A common synthetic route to **(S)-(1-Benzylpyrrolidin-3-yl)methanol** involves the reduction of a suitable precursor such as (S)-1-benzyl-3-hydroxypyrrolidine or the asymmetric reduction of

1-benzyl-3-pyrrolidinone. A general procedure for the reduction of the ketone is as follows:

- Reaction Setup: To a solution of 1-benzyl-3-pyrrolidinone (1 equivalent) in a suitable solvent such as methanol or ethanol, a reducing agent like sodium borohydride (NaBH_4) is added portion-wise at 0 °C. For asymmetric reduction to obtain the (S)-enantiomer, a chiral catalyst system (e.g., a chiral ruthenium or rhodium complex) would be employed under a hydrogen atmosphere.
- Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up: The reaction is quenched by the slow addition of water or a dilute acid. The solvent is then removed under reduced pressure.
- Extraction: The aqueous residue is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
- Purification: The crude product is purified by column chromatography on silica gel to yield **(S)-(1-Benzylpyrrolidin-3-yl)methanol**.

Spectroscopic Analysis

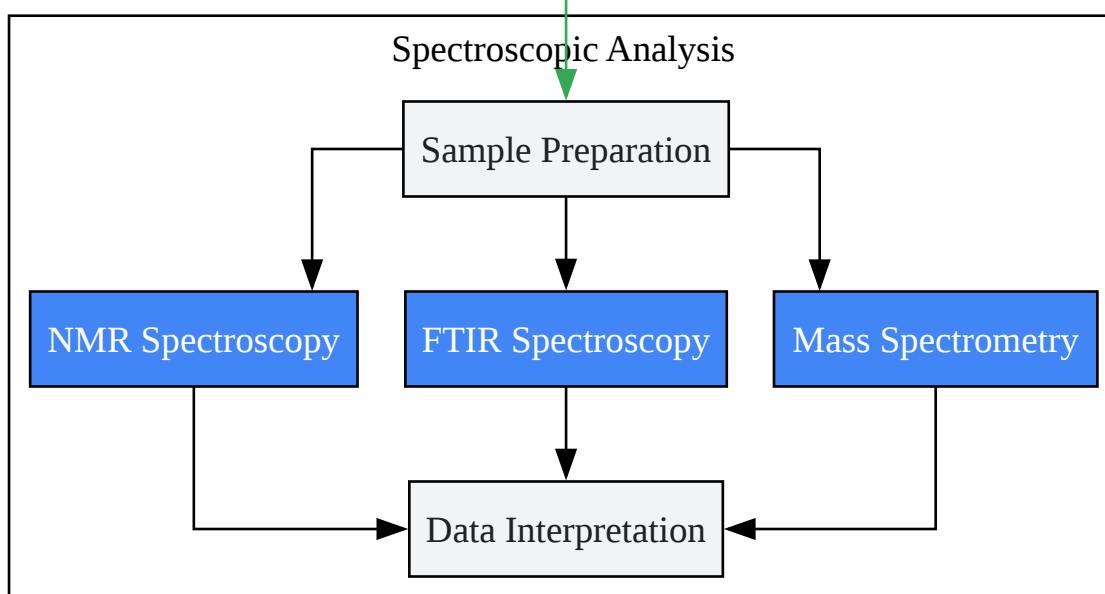
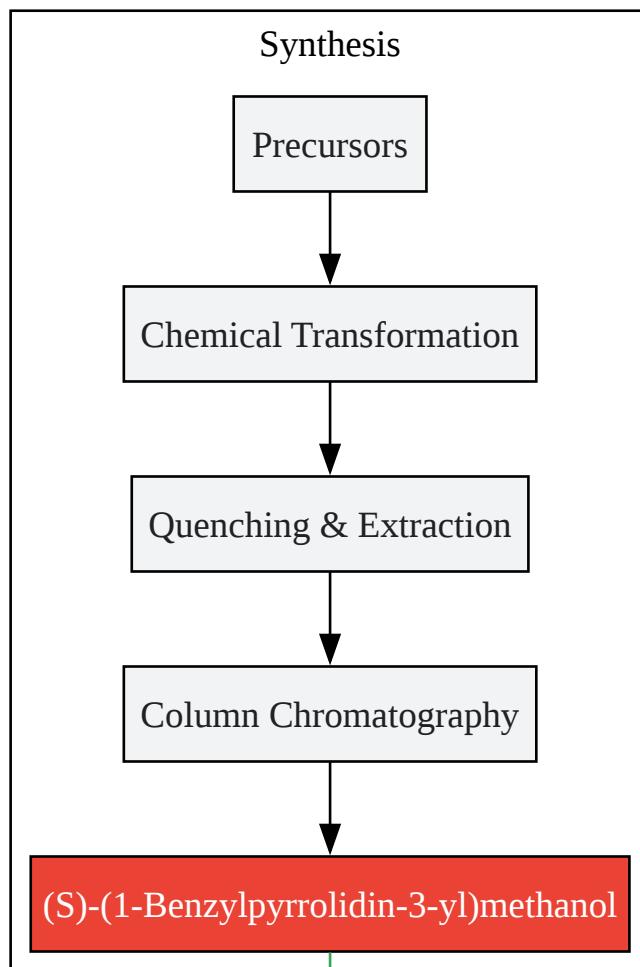
Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in deuterated chloroform (CDCl_3) with tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra are obtained using an FTIR spectrometer. Liquid samples are analyzed as a thin film on a salt plate (e.g., NaCl or KBr), while solid samples are analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry (MS): Mass spectra are acquired using a mass spectrometer with an electron ionization (EI) source. The samples are introduced via a direct insertion probe or a gas chromatography (GC) inlet.

Visualized Workflows and Pathways

The following diagrams illustrate the synthetic pathway and the general experimental workflow for spectroscopic analysis.



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References

- 1. 1-Benzyl-3-pyrrolidinone(775-16-6) 1H NMR spectrum [chemicalbook.com]
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